REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[S:11][C:10]=1[C:18]([O-:20])=[O:19])(=[O:8])=[O:7])(C)(C)C.Cl.[CH3:22]O>>[NH2:5][S:6]([C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[S:11][C:10]=1[C:18]([O:20][CH3:22])=[O:19])(=[O:8])=[O:7]
|
Name
|
3-tert-butylaminosulfonylbenzothiophene-2-carboxylate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(SC2=C1C=CC=C2)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo to half of its volume
|
Type
|
ADDITION
|
Details
|
the residue poured into 200 g of ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=C(SC2=C1C=CC=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |